4-Chloro-2-methoxypyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. nih.gov It forms the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govjclmm.com

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities. bohrium.com These activities include but are not limited to antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com The ability to introduce various functional groups onto the pyrimidine core enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects. bohrium.com

Overview of Halogenated and Alkoxy-substituted Pyrimidines in Research

Among the vast number of pyrimidine derivatives, halogenated and alkoxy-substituted pyrimidines are of significant interest to researchers. Halogen atoms, particularly chlorine, serve as excellent leaving groups in nucleophilic aromatic substitution reactions, providing a gateway for the introduction of a wide variety of other functional groups. researchgate.net This reactivity makes halopyrimidines key intermediates in the synthesis of complex molecules. researchgate.net The position and nature of the halogen can significantly influence the reactivity of the pyrimidine ring.

Alkoxy groups, on the other hand, can modulate the electronic properties of the pyrimidine ring and can also influence the regioselectivity of substitution reactions. rsc.org The presence of an alkoxy group can increase the electron density of the ring, affecting its interaction with biological targets. Furthermore, alkoxy groups can act as leaving groups in certain substitution reactions, adding to the synthetic versatility of these compounds. rsc.org The combination of halogen and alkoxy substituents on a pyrimidine ring creates a multifunctional scaffold with distinct reactivity at different positions, allowing for sequential and controlled chemical transformations.

Specific Context of 4-Chloro-2-methoxypyrimidine within Pyrimidine Chemistry

This particular arrangement of substituents makes this compound a valuable building block in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds. angenechemical.comalzchem.com Its utility lies in the ability to selectively react at the C4 position while retaining the methoxy (B1213986) group, or to potentially modify both positions to create diverse molecular architectures.

Chemical Properties and Synthesis of this compound

A thorough understanding of the chemical and physical properties of this compound, along with its synthetic routes, is crucial for its effective application in research and industry.

Molecular Structure and Properties

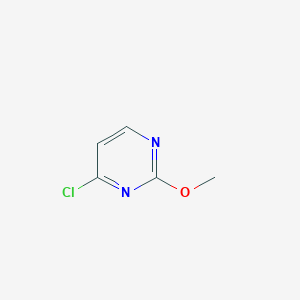

The molecular structure of this compound consists of a pyrimidine ring with a chlorine atom attached to carbon 4 and a methoxy group attached to carbon 2.

| Property | Value |

| Molecular Formula | C5H5ClN2O |

| Molecular Weight | 144.56 g/mol alfa-chemistry.com |

| Appearance | Solid fluorochem.co.uk |

| CAS Number | 51421-99-9 alfa-chemistry.com |

This table is interactive. Click on the headers to sort.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from readily available pyrimidine precursors. A common method involves the selective reaction of 2,4-dichloropyrimidine (B19661) with sodium methoxide (B1231860). chemicalbook.com In this reaction, one of the chlorine atoms is displaced by the methoxide ion. The reaction conditions, such as temperature and solvent, are controlled to favor the monosubstitution product.

Another synthetic approach starts with a 4-hydroxy-2-methoxypyrimidine derivative, which is then chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl3). mdpi.com The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.

Key Reactions and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its two functional groups, with the C4-chloro group being the more reactive site for nucleophilic substitution.

Nucleophilic Substitution at the C4 Position

The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms in the ring. This makes it a prime target for displacement by a wide range of nucleophiles.

Common nucleophiles used in reactions with this compound include:

Amines: Reaction with primary or secondary amines leads to the formation of 4-amino-2-methoxypyrimidine (B1207896) derivatives. These reactions are fundamental in the synthesis of many biologically active compounds.

Alkoxides and Phenoxides: Treatment with other alkoxides or phenoxides can introduce different alkoxy or aryloxy groups at the C4 position.

Thiols: Reaction with thiols or thiophenols yields 4-thioether-substituted pyrimidines.

Cross-Coupling Reactions

The C-Cl bond in this compound can also participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, in Suzuki coupling reactions, the chloro-pyrimidine can be coupled with boronic acids in the presence of a palladium catalyst to form 4-aryl or 4-alkyl-substituted 2-methoxypyrimidines. mdpi.com Similarly, other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to further diversify the structure.

Applications in Research and Development

The unique chemical reactivity of this compound has established it as a valuable intermediate in various fields of chemical research and development.

Building Block in Medicinal Chemistry

The pyrimidine scaffold is a common feature in many approved drugs, and this compound serves as a key starting material for the synthesis of new pharmaceutical candidates. evitachem.comvulcanchem.com Its ability to undergo predictable and high-yielding reactions makes it an attractive building block for creating libraries of compounds for high-throughput screening. The resulting substituted pyrimidines are often evaluated for their potential as anticancer agents, kinase inhibitors, and modulators of other biological pathways. nih.gov

Synthesis of Agrochemicals and Functional Materials

Beyond pharmaceuticals, this compound and its derivatives have applications in the agrochemical industry. alzchem.com Pyrimidine-based compounds are known to exhibit herbicidal and insecticidal activities. mdpi.com The functionalization of the pyrimidine ring allows for the development of new crop protection agents.

Furthermore, the versatile chemistry of this compound lends itself to the synthesis of functional materials. The incorporation of the pyrimidine moiety into larger molecular structures can impart specific electronic or photophysical properties, making them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic devices.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAMEGPUILTZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341714 | |

| Record name | 4-Chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-99-9 | |

| Record name | 4-Chloro-2-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Methoxypyrimidine

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of 4-chloro-2-methoxypyrimidine typically involves a multi-step sequence starting from common pyrimidine (B1678525) precursors. These methods are characterized by distinct chlorination and methoxylation steps, which can be performed in various orders to achieve the desired product.

Synthesis from Pyrimidine Ring Precursors

The construction of the pyrimidine ring is the foundational step in the synthesis of this compound. A common approach involves the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines or guanidines. For instance, the reaction of ethyl acetoacetate (B1235776) with an appropriate guanidine (B92328) derivative can lead to the formation of a substituted pyrimidine ring, which can then be further functionalized. smolecule.com

Another key precursor is uracil, which can be converted to 2,4-dichloropyrimidine (B19661). google.com This dichlorinated intermediate is a versatile starting material for the regioselective introduction of the methoxy (B1213986) and chloro substituents.

The synthesis can also commence from thiobarbituric acid, which can be converted to 4,6-dichloro-2-(methylthio)pyrimidine (B19916) in a high-yield, two-step process. mdpi.com This intermediate provides a platform for subsequent methoxylation and chlorination reactions.

Chlorination Procedures

The introduction of a chlorine atom at the 4-position of the pyrimidine ring is a critical step. This is typically achieved through the reaction of a corresponding hydroxypyrimidine with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, often in the presence of a base such as pyridine (B92270) or triethylamine. nih.govgoogle.comresearchgate.net The reaction is generally carried out by heating the substrate in excess POCl₃. researchgate.net

Alternative chlorinating agents include thionyl chloride (SOCl₂), which can be used under milder conditions. google.com For instance, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine can be chlorinated using a Vilsmeier reagent, prepared from a non-phosphorus reagent and N,N-Dimethylformamide (DMF), to avoid the use of phosphorus-based reagents. google.com

The choice of chlorinating agent and reaction conditions can be optimized to improve yields and minimize side reactions. For example, a solvent-free chlorination using equimolar POCl₃ in a sealed reactor at high temperatures has been shown to be efficient for large-scale preparations. nih.gov

Table 1: Common Chlorinating Agents and Conditions

| Chlorinating Agent | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Reflux in excess POCl₃, often with a base (e.g., pyridine, triethylamine) | nih.govresearchgate.net |

| Thionyl chloride (SOCl₂) | Anhydrous conditions, often in a solvent like dichloromethane (B109758) (DCM) at 60-80°C | google.com |

| Vilsmeier Reagent | Prepared from a non-phosphorus reagent and DMF in an aprotic solvent | google.com |

Methoxylation Reactions

The introduction of the methoxy group at the 2-position is typically accomplished through a nucleophilic substitution reaction. A common method involves the reaction of a dichlorinated pyrimidine, such as 2,4-dichloropyrimidine, with sodium methoxide (B1231860) in methanol (B129727). google.com The regioselectivity of this reaction is a key consideration. In the case of 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack. However, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com

For instance, the reaction of 4,6-dichloropyrimidine (B16783) with sodium methoxide in methanol at 65°C yields 4,6-dimethoxypyrimidine. The synthesis of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine can be achieved by treating 4,6-dichloro-2-(methylsulfanyl)pyrimidine with sodium methoxide in ethanol (B145695) at room temperature. researchgate.net

Table 2: Methoxylation Reaction Parameters

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

| 2,4-Dichloropyrimidine | Sodium Methoxide | Methanol | Reflux | 2-Methoxy-4-chloropyrimidine / 4-Methoxy-2-chloropyrimidine | google.comoregonstate.edu |

| 4,6-Dichloropyrimidine | Sodium Methoxide | Methanol | 65°C | 4,6-Dimethoxypyrimidine | |

| 4,6-Dichloro-2-(methylsulfanyl)pyrimidine | Sodium Methoxide | Ethanol | 20°C | 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | researchgate.net |

Multi-step Reaction Sequences

The synthesis of this compound is inherently a multi-step process. A common industrial route starts with uracil, which is first chlorinated to produce 2,4-dichloropyrimidine. google.com This intermediate is then subjected to selective methoxylation to introduce the methoxy group, followed by any necessary subsequent transformations.

Another illustrative multi-step synthesis begins with 4,6-dichloro-2-(methylsulfanyl)pyrimidine. mdpi.com This compound can be selectively methoxylated to give 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. researchgate.net The methylsulfanyl group can then be oxidized to a sulfone, which can be subsequently displaced to introduce other functionalities if needed, or the chlorination at the 4-position can be performed on a suitable precursor.

A patented process describes the preparation of 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidines starting from the condensation of an O-methylisourea salt with an alkyl alkoxymethylenemalonate, followed by cyclization, and then chlorination of the resulting 4-hydroxy-pyrimidine derivative with thionyl chloride in dimethylformamide. google.com

Advanced Synthetic Approaches and Innovations

To address the limitations of traditional batch syntheses, such as long reaction times and potential hazards, advanced synthetic approaches have been developed. Continuous flow chemistry, in particular, has emerged as a powerful tool for the efficient and scalable production of pyrimidine derivatives.

Continuous Flow Processes for Enhanced Efficiency

Continuous flow chemistry offers significant advantages for the synthesis of this compound and related compounds, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. acs.orgthieme-connect.com These benefits can lead to higher yields, shorter reaction times, and improved product purity. researchgate.net

For example, the synthesis of substituted pyrimidin-4-ols has been achieved using an in-flow process where β-keto esters are generated and then reacted with amidine hydrochlorides without purification. thieme-connect.com This approach avoids exothermic reactions and the handling of hazardous reagents, making it suitable for large-scale production. thieme-connect.com

Table 3: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reaction Time | Hours to days | Minutes to hours | researchgate.net |

| Scalability | Limited by reactor size and heat transfer | Readily scalable by extending reaction time or using parallel reactors | thieme-connect.com |

| Safety | Potential for thermal runaways and exposure to hazardous reagents | Enhanced safety due to small reaction volumes and better control | thieme-connect.com |

| Productivity | Lower | Significantly higher | researchgate.net |

One-Pot Synthetic Strategies for Pyrimidine Derivatives

One-pot synthesis offers a streamlined and efficient approach to complex molecules by performing multiple reaction steps in a single reactor without isolating intermediates. This methodology is advantageous for its reduced waste, lower cost, and improved time efficiency.

In the context of pyrimidine synthesis, one-pot procedures are employed to construct the heterocyclic core and introduce various functional groups in a sequential manner. For instance, a one-pot synthesis for 2-amino-4-hydrazinyl-6-methoxypyrimidine has been developed, which starts from 2-amino-4-chloro-6-methoxypyrimidine (B129847). mdpi.com In this process, the starting chloropyrimidine is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol. mdpi.com The initial nucleophilic substitution of the chlorine atom at the C4 position by hydrazine is followed by subsequent reaction steps in the same vessel, showcasing a catalyst-free and efficient pathway to functionalized pyrimidines. mdpi.com

Other one-pot methods for pyrimidine derivatives involve multicomponent condensations. An efficient synthesis of aryl and heteroaryl substituted pyrimidines can be achieved through the initial Knoevenagel condensation, followed by the addition and final cyclization of an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) in an aqueous medium. researchgate.net

Catalytic Methods in Pyrimidine Synthesis

Catalysis is fundamental to modern organic synthesis, providing pathways to products with high selectivity and efficiency under mild conditions. For pyrimidine synthesis, various catalytic systems are employed, with palladium-based catalysts and Lewis acids being particularly prominent.

Palladium-catalyzed hydrodehalogenation is a critical transformation for the selective removal of halogen atoms from aromatic and heteroaromatic systems. researchgate.net This method is particularly useful in pyrimidine chemistry for the regioselective dechlorination of polychlorinated precursors.

An efficient synthesis of 2-chloropyrimidines can be achieved from readily available 2,4-dichloropyrimidines via a palladium-catalyzed regioselective dechlorination. researchgate.net The reaction often proceeds under atmospheric hydrogen pressure at room temperature, using a base such as sodium bicarbonate and a palladium-on-charcoal (Pd/C) catalyst. researchgate.netoregonstate.edu This regioselectivity is crucial as it allows for the retention of a chlorine atom at one position while removing it from another, enabling subsequent differential functionalization. For example, catalytic hydrogenation with H₂/Pd-C in the presence of magnesium oxide can be used to remove the chlorine atom from ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, yielding ethyl 4-methoxypyrimidine-5-carboxylate. The choice of catalyst, solvent, and base is critical to control the reaction's outcome. In some cases, methoxylation can occur as a side reaction when using alcoholic solvents during the dehalogenation of dichloropyrimidines with a palladium catalyst. oregonstate.edu

| Starting Material | Catalyst/Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidines | Pd/C, H₂, NaHCO₃ | 2-Chloropyrimidines | Regioselective dechlorination at C4 | researchgate.net |

| Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | H₂/Pd-C, MgO | Ethyl 4-methoxypyrimidine-5-carboxylate | Dechlorination | |

| 2-Amino-6-chloro-4-methylpyrimidine | Pd(OH)₂-CaCO₃ | 2-Amino-4-methylpyrimidine | Catalytic dehalogenation | oregonstate.edu |

Lewis acids are employed to enhance the reactivity of pyrimidine rings towards nucleophilic attack. By coordinating to a nitrogen atom of the pyrimidine ring, a Lewis acid increases the electrophilicity of the carbon atoms, facilitating nucleophilic aromatic substitution (SNAr) reactions.

A zinc-based Lewis acid, such as zinc(II) nitrate hexahydrate, can catalyze the amination of chloropyrimidines. sci-hub.seresearchgate.net For example, 2-chloropyrimidine (B141910) can undergo substitution with various amines in the presence of a catalytic amount of a zinc Lewis acid. sci-hub.se This methodology provides a milder and more sustainable alternative to traditional methods that may require harsh conditions or expensive transition-metal catalysts. sci-hub.se The use of frustrated Lewis pairs, such as TMP-metal bases with BF₃·OEt₂, also allows for the regioselective metalation of chloropyrimidines, which can then be functionalized by reacting with an electrophile. researchgate.net This approach is powerful for creating highly functionalized pyrimidine scaffolds. researchgate.net

| Substrate | Lewis Acid/Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine | Zn(NO₃)₂·6H₂O, Amine | Nucleophilic Aromatic Substitution (Amination) | 2-Aminopyrimidine derivatives | sci-hub.se |

| Chloropyridines | Zinc(II) nitrate hexahydrate | SNAr with amines | Aminopyridines | researchgate.net |

| Chloropyrimidines | TMP-metal base, BF₃·OEt₂ | Regioselective Metalation | Functionalized pyrimidines | researchgate.net |

Stereoselective Synthesis Considerations

Stereoselective synthesis is crucial when creating chiral molecules, such as many pyrimidine-containing natural products and pharmaceuticals. While this compound itself is achiral, its derivatives often are, necessitating stereocontrolled synthetic methods.

Stereoselectivity in pyrimidine synthesis is often addressed during the glycosylation step in nucleoside synthesis or in cycloaddition reactions to form fused ring systems. For instance, the synthesis of novel annulated pyrido[2,3-d]pyrimidines can be achieved stereoselectively through intramolecular hetero-Diels-Alder reactions. beilstein-journals.org In these reactions, the cis-annelated products are often formed predominantly or exclusively due to the energetic favorability of the endo-transition state. beilstein-journals.org

In the synthesis of pyrimidine nucleosides, controlling the stereochemistry at the anomeric center is a primary challenge. The reaction of 5-substituted 2,4-bis(trimethylsilyloxy)pyrimidines with a protected deoxyribofuranosyl chloride can lead to either the α or β anomer. oup.com The stereochemical outcome can be directed by additives; for example, the presence of p-nitrophenol favors the formation of the desired β anomers stereoselectively. oup.com Conversely, the addition of organic bases can promote the formation of α anomers. oup.com The substituents on the pyrimidine ring also play a key role in directing the stereoselectivity of such coupling reactions. clockss.org

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound and its derivatives requires careful optimization of various reaction parameters.

Temperature is a critical parameter that significantly influences reaction rates, selectivity, and yield. In the chlorination of hydroxypyrimidines using reagents like phosphorus oxychloride, precise temperature control is essential. For example, the synthesis of 4-chloro-2-methylpyrimidine (B1348355) from 2-methyl-4-hydroxypyrimidine involves a chlorination reaction carried out at temperatures between 25-100 °C. google.com Another procedure for preparing 5-bromo-2-chloropyrimidine (B32469) involves heating at 80-85 °C for several hours. chemicalbook.com

The use of sealed reactors or flow chemistry systems allows for reactions to be conducted at temperatures and pressures above the boiling point of the solvent, which can dramatically reduce reaction times and improve yields. smolecule.com For many pyrimidine syntheses, optimal temperatures can range from 140-160°C under sealed conditions to ensure complete conversion while minimizing the loss of volatile components. smolecule.com In microfluidic reactors, SNAr substitutions on dichloropyrimidines have been optimized by adjusting temperature and pressure, with yields significantly improving at elevated conditions (e.g., 110 °C and 4 bar). nih.gov However, excessively high temperatures can sometimes lead to side product formation or decomposition. nih.gov

| Reaction Type | Optimized Temperature | Pressure Conditions | System | Benefit | Reference |

|---|---|---|---|---|---|

| Chlorination of Hydroxypyrimidine | 140-160 °C | Sealed reactor | Batch | High conversion, minimizes volatilization | smolecule.com |

| Chlorination of 2-methyl-4-hydroxypyrimidine | 25-100 °C | Not specified | Batch | Formation of 4-chloro-2-methylpyrimidine | google.com |

| SNAr on Dichloropyrimidine | 110 °C | 4 bar | Microfluidic reactor | Increased yield, reduced reaction time | nih.gov |

| Uncatalyzed Amination of 2-Chloropyridine | 200-300 °C | High pressure | Flow reactor | Overcomes activation barrier, short reaction time | researchgate.net |

Solvent Selection and Effects (e.g., DMF, DMSO, THF)

The choice of solvent is a determining factor in the reaction outcomes for the synthesis of this compound and its derivatives. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are frequently employed due to their ability to dissolve reactants and stabilize charged intermediates and transition states, particularly in nucleophilic substitution reactions. smolecule.com

N,N-Dimethylformamide (DMF): DMF is a versatile solvent used in various synthetic steps involving pyrimidine derivatives. For instance, in the synthesis of 2-(dimethylamino)pyrimidine derivatives from their chloro-precursors, DMF is a common solvent choice for amination reactions. It is also used in alkylation reactions of chloromethoxypyrimidines. csic.es In the chlorination of hydroxy-pyrimidines to chloro-pyrimidines using reagents like phosphorus oxychloride (POCl₃), DMF can act as both a solvent and a catalyst, forming the Vilsmeier-Haack reagent which facilitates the reaction. smolecule.comgoogle.com Studies on the solubility of similar compounds, such as 2-amino-4-chloro-6-methoxypyrimidine, have shown that solubility is highest in DMF compared to many other common organic solvents, which is a favorable characteristic for a reaction medium. researchgate.net

Dimethyl Sulfoxide (DMSO): Like DMF, DMSO is a polar aprotic solvent capable of accelerating nucleophilic substitution reactions. smolecule.com It has been utilized in reactions involving the displacement of groups on the pyrimidine ring, such as the displacement of a methylthio group by cyanide on a related pyrimidine structure.

Tetrahydrofuran (THF): THF is another common solvent, often used in reactions where anhydrous conditions are crucial. nih.gov It is employed in syntheses involving organometallic reagents, such as Grignard reactions, and has been used as a solvent for microwave-assisted synthesis of pyrimidine derivatives from 2-chloro-4-methoxypyrimidine. nih.govacs.org

The impact of these solvents on a typical nucleophilic substitution reaction to produce a substituted 2-methoxypyrimidine (B189612) is summarized below.

Table 1: Solvent Effects in Pyrimidine Synthesis

| Solvent | Type | Key Advantages in Pyrimidine Synthesis | Typical Applications |

|---|---|---|---|

| DMF | Polar Aprotic | High solvating power for reactants; stabilizes transition states; can act as a catalyst with chlorinating agents. smolecule.comgoogle.comresearchgate.net | Amination, Alkylation, Chlorination. smolecule.comcsic.es |

| DMSO | Polar Aprotic | Excellent at stabilizing transition states in SNAr reactions; high boiling point allows for a wide reaction temperature range. smolecule.com | Nucleophilic displacement reactions. |

| THF | Moderately Polar Aprotic | Good for reactions requiring anhydrous conditions; compatible with organometallic reagents. nih.gov | Grignard reactions, Microwave-assisted synthesis. nih.govacs.org |

Reagent Stoichiometry and Addition Techniques

The precise control of reagent stoichiometry is fundamental to achieving regioselectivity and high yields in the synthesis of this compound. The preparation can be approached from different precursors, with stoichiometry playing a key role in each.

One common pathway is the selective methoxylation of 2,4-dichloropyrimidine. In this reaction, the amount of the methoxide source is critical. The use of one equivalent of sodium methoxide favors the substitution at the more reactive 2-position, yielding the desired this compound. thieme-connect.de Using an excess of the nucleophile would lead to the formation of the disubstituted product, 2,4-dimethoxypyrimidine. thieme-connect.de

Alternatively, synthesis can start from 2-methyl-4-hydroxypyrimidine via chlorination. In this type of reaction, a significant excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is typically used. google.com A molar ratio of 1:5 to 1:10 of the pyrimidine substrate to POCl₃ is often employed to ensure the complete conversion of the hydroxyl group to the chloro group. google.com

The technique of reagent addition is also crucial for controlling the reaction, especially for exothermic processes. In the chlorination of hydroxypyrimidines, where an organic base like N,N-dimethylaniline is often added to accelerate the reaction, the base is typically added dropwise while the reaction mixture is cooled to between 5-10 °C. thieme-connect.degoogle.com This slow addition helps to manage the heat generated and prevents potential side reactions or degradation of the product.

Table 2: Stoichiometry in this compound Synthesis

| Reaction Type | Precursor | Reagent | Typical Stoichiometric Ratio (Precursor:Reagent) | Rationale |

|---|---|---|---|---|

| Methoxylation | 2,4-Dichloropyrimidine | Sodium Methoxide | 1 : 1 | To achieve selective monosubstitution at the C2 position. thieme-connect.de |

| Chlorination | 2-Methyl-4-hydroxypyrimidine | Phosphorus Oxychloride | 1 : 5-10 | To ensure complete conversion of the hydroxyl group. google.com |

Isolation and Purification Techniques for Research Applications

Following the synthesis, a multi-step process is required to isolate and purify this compound for research purposes, where high purity is essential. The specific techniques employed depend on the synthetic route and the nature of the byproducts.

Reaction Work-up: A typical work-up procedure following a chlorination reaction with POCl₃ involves several steps.

Removal of Excess Reagent: The reaction mixture is often concentrated under reduced pressure to remove the volatile, excess POCl₃. google.com

Quenching: The residue is then carefully quenched by slowly adding it to ice-water. This hydrolyzes any remaining reactive phosphorus compounds. google.com

Neutralization: The acidic aqueous solution is neutralized, often with a base like saturated sodium bicarbonate solution, until a neutral pH is achieved. google.com

Extraction and Washing: After quenching and neutralization, the product is extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297) or methylcyclohexane. google.comgoogle.com The organic layers are combined and typically washed with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities. The organic phase is then dried using an anhydrous drying agent like anhydrous sodium sulfate. google.com

Purification: The final purification of the crude product is commonly achieved through one or more of the following techniques:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Ethanol is a solvent that has been used for the recrystallization of related pyrimidine derivatives. nih.gov A patent describes obtaining 4-chloro-2-methylpyrimidine with a purity greater than 98% after recrystallization. google.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. nih.gov A suitable solvent system (eluent) is chosen to move the components of the mixture through the column at different rates, allowing for their separation.

Thin-Layer Chromatography (TLC): Throughout the synthesis and purification process, TLC is used to monitor the reaction's progress and to check the purity of the fractions obtained from column chromatography or after recrystallization. nih.gov

The combination of these techniques allows for the isolation of this compound with high purity suitable for further research applications.

Chemical Transformations and Reactivity Studies of 4 Chloro 2 Methoxypyrimidine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for 4-chloro-2-methoxypyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the electronegative nitrogen atoms, facilitates the attack of nucleophiles, leading to the displacement of a leaving group.

Substitution at the Chloro Position

The chlorine atom at the C-4 position of the pyrimidine ring is highly susceptible to nucleophilic attack. This position is electronically activated towards substitution. A wide array of nucleophiles, including amines, thiols, and alkoxides, readily displace the chloride ion to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. These reactions are foundational for creating diverse libraries of pyrimidine derivatives. researchgate.netresearchgate.net

For instance, the reaction with various amines proceeds smoothly, often in a polar solvent, to yield 4-amino-2-methoxypyrimidine (B1207896) derivatives. Similarly, thiolates react to form 4-(alkylthio)-2-methoxypyrimidines, and alkoxides yield 4-alkoxy-2-methoxypyrimidines. rsc.orgsigmaaldrich.com

Table 1: Examples of Nucleophilic Substitution at the C-4 Position

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Ammonia, Benzylamine | 4-Amino-2-methoxypyrimidines |

| Thiolate | Sodium thiomethoxide | 4-(Alkylthio)-2-methoxypyrimidines |

Substitution at the Methoxy (B1213986) Position

Compared to the highly reactive chloro group, the methoxy group at the C-2 position is a significantly poorer leaving group. Under typical SNAr conditions where the C-4 chloro group is present, nucleophilic attack occurs exclusively at the C-4 position. Displacement of the methoxy group is not a competing pathway under these conditions. Studies on analogous pyrimidines, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have shown that a C-2 substituent (in that case, a methylthio group) can be displaced, but this often requires more forcing conditions, such as the use of excess nucleophile. rsc.org It can be inferred that substitution of the methoxy group in this compound would require harsh reaction conditions and is not a synthetically favored route while the C-4 chlorine is present.

Regioselectivity and Stereoselectivity in Substitutions

The reaction of this compound with nucleophiles is characterized by high regioselectivity. For di-substituted pyrimidines like 2,4-dichloropyrimidine (B19661), it is a well-established principle that nucleophilic attack preferentially occurs at the C-4 position over the C-2 position. stackexchange.comwuxiapptec.com This preference is generally explained by Frontier Molecular Orbital (FMO) theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C-4 carbon, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.com

While substituents on the pyrimidine ring can modulate this reactivity, the presence of a methoxy group at C-2 does not alter the inherent preference for C-4 substitution. In some specific cases, such as with 2-MeSO₂-4-chloropyrimidine, substitution at C-2 can be favored by certain nucleophiles like alkoxides, but this is due to specific intramolecular interactions like hydrogen bonding that are not present in this compound. wuxiapptec.com Therefore, the reaction of this compound with common nucleophiles proceeds with high regioselectivity to yield the 4-substituted product.

Stereoselectivity is not a factor in these substitution reactions as the pyrimidine ring is planar and the attacking nucleophile can approach from either face of the ring without generating a new stereocenter, unless the nucleophile itself is chiral.

Mechanisms of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution reactions of this compound proceed via the well-established SNAr mechanism, which is a two-step addition-elimination process.

Addition Step: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon atom. This is typically the rate-determining step. The attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized over the pyrimidine ring, including onto the electronegative nitrogen atoms, which provides significant stabilization.

Elimination Step: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.

Reduction Reactions

Reduction reactions offer another avenue for the chemical transformation of this compound, primarily targeting the carbon-chlorine bond.

Reductive Dehalogenation Pathways

The carbon-chlorine bond at the C-4 position can be cleaved through reductive dehalogenation, a process that replaces the halogen with a hydrogen atom. The most common method to achieve this transformation is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out under an atmosphere of hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). organic-chemistry.orgresearchgate.net

The reaction proceeds via the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis, resulting in the formation of 2-methoxypyrimidine (B189612) and hydrochloric acid. A base is often added to neutralize the acid byproduct. This dehalogenation is a powerful synthetic tool for removing the chloro group after it has served its purpose as an activating and leaving group in previous synthetic steps. Chemoselective hydrogenation can be achieved by using catalyst poisons, such as diphenylsulfide, which can prevent the reduction of other sensitive functional groups within the molecule while allowing for the dehalogenation to proceed. organic-chemistry.orgnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Amino-2-methoxypyrimidine |

| 4-Alkoxy-2-methoxypyrimidines |

| 4-(Alkylthio)-2-methoxypyrimidines |

| This compound |

| 2,4-Dichloropyrimidine |

| 2-MeSO₂-4-chloropyrimidine |

| 2-Methoxypyrimidine |

| Ammonia |

| Benzylamine |

| Diphenylsulfide |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

| Hydrochloric acid |

| Hydrogen |

| Palladium on carbon (Pd/C) |

| Sodium methoxide (B1231860) |

Reduction of Other Functional Groups

While the chloro and methoxy groups are primary sites of reactivity, other functional groups on substituted this compound rings can also undergo reduction. Catalytic hydrogenation is a common method for such transformations. For instance, the reduction of substituted pyrimidines can be achieved using catalysts like platinum oxide (PtO2) under hydrogen pressure. asianpubs.orgasianpubs.org This method is effective for reducing the pyrimidine ring itself to afford piperidine (B6355638) derivatives. asianpubs.orgasianpubs.org The conditions for these reactions, such as solvent, pressure, and temperature, can be modified to achieve the desired reduction selectively. harvard.edu For example, using PtO2 in glacial acetic acid with hydrogen pressures between 50 to 70 bar at room temperature has been reported for the hydrogenation of various substituted pyridines. asianpubs.orgasianpubs.org Other reducing agents like borane (B79455) are effective for the reduction of carboxylic acids in the presence of other functional groups, while lithium borohydride (B1222165) is used for the selective reduction of esters and lactones. harvard.edu The Wolff-Kishner and Clemmensen reductions are classic methods for the reduction of carbonyl groups to methylene (B1212753) groups under basic and acidic conditions, respectively. masterorganicchemistry.com

Oxidation Reactions

Oxidation reactions of this compound can target different parts of the molecule, including the methoxy group and the pyrimidine ring itself.

The methoxy group of this compound can be cleaved under oxidative conditions, a reaction often referred to as demethylation. This can be achieved through hydrolysis with aqueous hydrochloric acid, which converts the methoxy group to a hydroxyl group, yielding 4-chloro-6-hydroxypyrimidine. google.com Another method involves the simple introduction of a hydrogen halide into a solution of 4-chloro-6-methoxypyrimidine (B185298), which results in the formation of a methyl halide that escapes as a gas. google.com

The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. A common method for the preparation of N-oxides is the oxidation of the parent heterocycle with peroxides, such as 30% aqueous hydrogen peroxide in refluxing acetic acid. researchgate.net This transformation introduces a new site of reactivity on the pyrimidine ring, which can be useful for further functionalization.

Hydrolysis Reactions of Ester Groups

Derivatives of this compound bearing ester groups can undergo hydrolysis to the corresponding carboxylic acids. This reaction is typically carried out under basic or acidic conditions. For example, the hydrolysis of an ethoxycarbonyl group at the 5-position of a 4-chloro-2-methylthiopyrimidine (B146335) derivative can be achieved, although specific conditions for this compound were not detailed in the provided search results. Generally, ester hydrolysis is a standard transformation in organic synthesis.

Coupling Reactions and Cross-Coupling Methodologies

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, where the chlorine atom is substituted with a new carbon-based fragment. These reactions are fundamental in constructing more complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org It is a versatile method for forming carbon-carbon bonds. For instance, 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine has been synthesized on a kilogram scale using a Suzuki-Miyaura cross-coupling reaction. researchgate.net The choice of catalyst, base, and solvent can influence the reaction's yield and selectivity. youtube.com

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the formation of C(sp2)-C(sp) bonds, leading to arylalkynes. libretexts.org The reaction can often be carried out under mild conditions. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.orgyoutube.comyoutube.com This reaction is a powerful tool for synthesizing arylamines from this compound. The development of bulky, electron-rich phosphine (B1218219) ligands has significantly improved the efficiency and scope of this transformation. youtube.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.orgharvard.edulibretexts.orgyoutube.com This reaction is known for its tolerance of a wide variety of functional groups. youtube.com Although organotin reagents are toxic, the Stille coupling remains an important method for C-C bond formation. wikipedia.orgyoutube.com

Table 1: Overview of Coupling Reactions with this compound Derivatives

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | This compound | Organoboron reagent | Palladium catalyst, Base | Biaryl or vinyl pyrimidine |

| Sonogashira | This compound | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynylpyrimidine |

| Buchwald-Hartwig | This compound | Amine | Palladium catalyst, Base | Aminopyrimidine |

| Stille | This compound | Organostannane | Palladium catalyst | Aryl or vinyl pyrimidine |

Derivatization Strategies and Functional Group Interconversions

The chloro and methoxy groups on the this compound ring are key handles for a variety of derivatization strategies and functional group interconversions. vanderbilt.eduorganic-chemistry.org The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution.

Investigation of Anomalous Reactions and Side Products

While the chlorine atom at the C4 position of this compound is the primary site for nucleophilic attack, the interplay of reaction conditions, the nature of the nucleophile, and the inherent electronic properties of the pyrimidine ring can give rise to unexpected reactivity. These anomalous reactions often result in the formation of by-products that can complicate purification and reduce the yield of the desired product.

Formation of By-products and Their Characterization

The reaction of this compound with various nucleophiles can lead to a range of by-products. The formation of these impurities is often dependent on the specific reaction conditions employed.

One common side reaction is hydrolysis, which can occur in the presence of water, leading to the formation of 2-methoxypyrimidin-4-one. This has been observed as a competing reaction in amination processes, particularly when using weakly nucleophilic anilines in aqueous media. nih.govpreprints.org The presence of acid can also facilitate the hydrolysis of the methoxy group in related chloromethoxypyrimidines, although this is generally a standard rather than anomalous reaction. google.com

In the context of amination reactions, besides the desired C4-substituted product, the formation of isomeric and disubstituted by-products can also occur. For instance, in reactions intended to produce 2-chloro-4-substituted pyrimidines from a 2-methylthio-4-chloropyrimidine precursor, the formation of the 4-chloro-2-substituted isomer and the 2,4-disubstituted pyrimidine are noted as potential side products that complicate purification. google.com While not a direct reaction of this compound, this highlights a common challenge in the selective functionalization of dichloropyrimidines and related compounds, where the relative reactivity of different positions can lead to a mixture of products.

The characterization of these by-products is crucial for process optimization and quality control. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are employed to identify and quantify these impurities. For example, in the synthesis of a related compound, 4-chloro-2,5-dimethoxypyrimidine (B1588714), the product was characterized using 1H-NMR, 13C-NMR, and GC/MS to confirm its structure and purity. chemicalbook.com Similar methods would be applied to identify and characterize by-products in reactions involving this compound.

| Reactant | Nucleophile/Conditions | Potential By-product | Characterization Methods |

|---|---|---|---|

| This compound | Water/Acidic Conditions | 2-Methoxypyrimidin-4-one | NMR, Mass Spectrometry, Chromatography |

| This compound | Amines (e.g., Anilines) | Isomeric Aminated Products (minor) | NMR, Mass Spectrometry, Chromatography |

| This compound | Amines (Excess) | 2,4-Diamino-substituted Pyrimidine (potential) | NMR, Mass Spectrometry, Chromatography |

Mechanistic Elucidation of Side Reactions

The formation of side products in the reactions of this compound can be understood by considering the underlying reaction mechanisms. The pyrimidine ring is an electron-deficient system, which activates the positions ortho and para to the ring nitrogens (C2, C4, and C6) towards nucleophilic attack. stackexchange.com

In nucleophilic aromatic substitution (SNAr) reactions, the generally accepted mechanism involves the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the reaction pathway. For 2,4-disubstituted pyrimidines, attack at the C4 position is often favored over the C2 position. This preference can be explained by considering the resonance structures of the Meisenheimer complex. Attack at C4 allows for delocalization of the negative charge onto both ring nitrogen atoms, providing greater stabilization compared to attack at C2, where the charge is delocalized onto only one nitrogen. stackexchange.com

However, this inherent reactivity can be influenced by several factors, leading to side reactions. The principle of Hard and Soft Acids and Bases (HSAB) can offer insights into the observed reactivity. The electrophilic centers on the pyrimidine ring can be considered as soft or hard acids, and the nucleophiles as soft or hard bases. The interaction between these determines the reaction outcome. For instance, in the reactions of 2-trichloromethyl-4-chloropyrimidines, the formation of different products with various nucleophiles was explained based on the softness and hardness of the interacting species. thieme.de

The hydrolysis of the chloro-substituent to a hydroxyl group is a classic example of a competing SNAr reaction where water acts as the nucleophile. The rate of this hydrolysis can be enhanced by the electronic nature of the pyrimidine ring. Studies on the hydrolysis of α-chloro-substituted pyridones have shown that a greater contribution of a zwitterionic resonance form to the ground state structure can increase the rate of hydrolysis. nih.gov A similar principle could apply to this compound, where the electron-withdrawing nature of the pyrimidine ring and the methoxy group can influence the electrophilicity of the C4 position and its susceptibility to hydrolysis.

The formation of disubstituted products, although less common when a stoichiometric amount of nucleophile is used, can occur if an excess of a strong nucleophile is employed. After the initial substitution at the C4 position, the newly introduced group can alter the electronic properties of the pyrimidine ring, potentially activating the C2 position for a second substitution, although this would typically require more forcing conditions as the methoxy group is a poorer leaving group than the chloro group.

Medicinal Chemistry Research and Pharmacological Relevance

Role as a Key Intermediate in Pharmaceutical Synthesis

4-Chloro-2-methoxypyrimidine is a versatile scaffold frequently employed in the synthesis of complex molecules with therapeutic potential. Its utility stems from the differential reactivity of its substituents, allowing for sequential and controlled modifications to build intricate molecular architectures. This strategic approach is fundamental in the creation of new drugs.

Synthesis of Novel Therapeutic Agents

The pyrimidine (B1678525) core is a common feature in numerous bioactive molecules and natural products, making pyrimidine derivatives like this compound valuable starting materials in drug synthesis. The development of synthetic methods for pyrimidine derivatives is crucial for advancing pharmaceutical research and development, particularly in the creation of anticancer and anti-AIDS drugs. The synthesis of various novel bicyclic and tricyclic pyrimidine derivatives often begins with a functionalized pyrimidine core, which can be modified to produce compounds with a range of pharmacological activities.

Development of Antiviral Compounds

The pursuit of broad-spectrum antiviral agents is a significant area of research, with a focus on targeting host cell factors essential for viral replication to minimize the development of resistance. Pyrimidine biosynthesis is one such target, as the depletion of pyrimidine pools can effectively inhibit the replication of a wide range of viruses. Research has identified compounds that interfere with de novo pyrimidine biosynthesis, demonstrating a potent antiviral state independent of type 1 interferon. This approach has shown efficacy against a variety of RNA viruses. While direct-acting antivirals that target viral proteins have been successful, host-targeting antivirals offer the advantage of a higher genetic barrier to resistance.

| Compound Type | Antiviral Mechanism | Spectrum of Activity |

| Tetrahydrobenzothiazole derivatives | Inhibit pyrimidine biosynthesis, inducing a type 1 interferon-independent antiviral state. | Broad-spectrum, including alphaviruses, LCMV, and IFNV. nih.gov |

| Pyrimido[4,5-d]pyrimidines | Target host kinases essential for viral replication. | Effective against human coronavirus 229E (HCoV-229E). mdpi.com |

Anticancer Drug Discovery

Pyrimidine derivatives are a well-established class of compounds in anticancer research. The structural motif of this compound is integral to the synthesis of various anticancer agents that function through different mechanisms.

Thiazolo[4,5-d]pyrimidine derivatives, for instance, are considered potential therapeutic agents in the development of anticancer drugs. In one study, a series of these derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. Notably, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione demonstrated significant activity. mdpi.com

Furthermore, new 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives have been synthesized and investigated for their potential as antiproliferative agents. mdpi.com The design of these compounds often involves the strategic use of intermediates like 4,6-dichloro-2-methylpyrimidine, a related dichloropyrimidine. mdpi.com Steroidal pyrimidines have also been explored as a novel class of anticancer agents, particularly against hormone-dependent breast cancer cells. frontiersin.org These compounds have shown the ability to modulate estrogen receptor α (ERα) activity. frontiersin.org

| Compound Class | Cancer Cell Lines Tested | Notable Findings |

| Thiazolo[4,5-d]pyrimidines | A375, C32, DU145, MCF-7/WT, and NCI-60 panel. mdpi.com | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione was the most active compound. mdpi.com |

| Quinazoline-based pyrimidodiazepines | 60 cancer cell lines from the NCI panel. rsc.org | Quinazoline-chalcone 14g showed high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Various cancer cell lines from nine different panels (NCI US protocol). mdpi.com | Compound 6h demonstrated significant anticancer activity against SNB-19, NCI-H460, and SNB-75 cell lines. mdpi.com |

Antimicrobial and Antifungal Agent Development

The pyrimidine scaffold is also a valuable starting point for the development of new antimicrobial and antifungal agents. The synthesis of novel pyrimidine derivatives has yielded compounds with significant activity against various pathogenic microbes.

For example, a variety of bicyclic and tricyclic pyrimidine derivatives have been synthesized and tested for their antimicrobial properties. nih.gov Additionally, the synthesis of novel 4-methylthienopyrimidines has been pursued to create agents that can potentially inhibit bacterial tRNA (Guanine37-N1)-methyltransferase, an important enzyme in bacteria like Pseudomonas aeruginosa. japsonline.com

Research into 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives, synthesized from 4-chloro-7-methoxyquinoline, has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. mdpi.com Furthermore, new carbazole (B46965) derivatives incorporating a 1,3,4-oxadiazole (B1194373) scaffold have demonstrated good antimicrobial and exceptional anti-biofilm activity, particularly against P. aeruginosa. mdpi.com

Anti-inflammatory Agent Research

Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory drugs a key research priority. Pyrimidine derivatives have shown considerable potential as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes. rsc.orgnih.gov The inhibition of COX-2 is a particularly attractive target for reducing inflammation with fewer side effects than non-selective NSAIDs. nih.govyoutube.com

The synthesis of novel pyrimidine derivatives has been a focus of research aimed at discovering new anti-inflammatory agents. nih.gov Pyrrolo[2,3-d]pyrimidine analogs, for instance, have demonstrated significant inhibition of the COX-2 enzyme. rsc.org

Enzyme Inhibition Studies (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Kinases)

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. This compound and related compounds serve as valuable intermediates in the synthesis of potent enzyme inhibitors.

Thymidylate Synthase (TS): As a crucial enzyme in DNA synthesis, TS is a well-established target for anticancer drugs. wikipedia.orgnih.gov Inhibition of TS leads to a "thymineless death" of cancer cells. nih.gov Novel hybrids of 1,2,3-triazole and 1,3,4-oxadiazole have been synthesized and shown to inhibit thymidylate synthase, demonstrating their potential as chemotherapeutic agents. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is another key enzyme in the folate pathway and a target for various therapies. Some pyrimidine-based inhibitors have been designed to target DHFR.

Kinases: Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-anilinopyrimidine scaffold is a classic structural motif for cyclin-dependent kinase (CDK) inhibitors. The differential reactivity of dichloropyrimidines allows for the controlled synthesis of potent kinase inhibitors.

A series of covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have been identified, originating from a 2,5-dichloropyrimidine (B52856) hit. nih.govresearchgate.net These inhibitors act through a covalent bond with a cysteine residue in the kinase. nih.govresearchgate.net Furthermore, 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, which are essential for the survival of the malaria parasite. nih.gov

| Enzyme Target | Inhibitor Class | Therapeutic Area |

| Thymidylate Synthase | 1,2,3-triazole and 1,3,4-oxadiazole hybrids mdpi.com | Anticancer mdpi.com |

| Kinases (e.g., MSK1, CDKs, PfGSK3/PfPK6) | Chloropyrimidines, 2-anilinopyrimidines, 2,4,5-trisubstituted pyrimidines nih.govnih.gov | Anticancer, Antimalarial nih.gov |

Structure-Activity Relationships (SAR) and Structural Modifications

The biological activity of pyrimidine derivatives can be significantly influenced by the nature and position of their substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

The specific placement of substituents on the pyrimidine ring is a critical determinant of a molecule's biological function. While direct SAR studies on this compound are not extensively documented in publicly available research, the broader class of substituted pyrimidines and related heterocyclic compounds offers valuable insights. For instance, in the case of N-arylcinnamamides, the introduction of a chlorine atom at the C4 position has been shown to significantly enhance antimicrobial activity. The addition of a second chlorine atom at the C3 position can further augment this effect, highlighting the importance of the substitution pattern. mdpi.com

Similarly, studies on synthetic cathinone (B1664624) derivatives have demonstrated that the position of a chloride atom on the aromatic ring can influence the compound's cytotoxicity. mdpi.com These findings underscore a general principle in medicinal chemistry: even subtle changes in substituent positioning can lead to profound differences in biological activity. In the context of this compound, the relative positions of the chloro and methoxy (B1213986) groups are key to its reactivity and how it presents itself to biological targets. The chlorine at the 4-position is a reactive site, often targeted for nucleophilic substitution to introduce diverse functionalities. The methoxy group at the 2-position, being an electron-donating group, modulates the electronic properties of the pyrimidine ring, thereby influencing its binding affinities and reactivity.

Further research into the positional isomers of this compound, for example, 2-Chloro-4-methoxypyrimidine, and the systematic exploration of substituent placement would be invaluable in delineating a comprehensive SAR profile.

This compound serves as a valuable starting material for the synthesis of a diverse library of derivatives with the potential for enhanced pharmacological properties. The reactive chlorine atom at the 4-position allows for its displacement by various nucleophiles, including amines, alcohols, and thiols, leading to a wide range of substituted pyrimidines. mdpi.com This synthetic accessibility makes it an attractive scaffold for developing compounds with improved potency, selectivity, and pharmacokinetic profiles.

For example, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, a closely related analogue, is a versatile scaffold that can undergo Suzuki-Miyaura coupling to introduce aryl groups, as well as displacement of the chloride with amines or alcohols. mdpi.com Such modifications can lead to compounds with a variety of biological activities, including anti-inflammatory and anticancer properties. The synthesis of new pyrimidine derivatives from precursors like 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine using Suzuki cross-coupling reactions further illustrates the utility of chlorinated pyrimidines in generating novel bioactive molecules. researchgate.netresearchgate.net

The overarching goal of these synthetic explorations is to identify derivatives with superior therapeutic indices. This involves a systematic process of designing, synthesizing, and biologically evaluating new compounds to build a robust understanding of how structural modifications translate into desired pharmacological effects.

Mechanisms of Biological Action at the Molecular Level

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with various molecular targets within the cell. The following sections explore some of the key mechanisms through which these compounds are thought to exert their effects.

Several classes of heterocyclic compounds, including those with a pyrimidine core, are known to interact with nucleic acids, leading to the disruption of essential cellular processes like DNA replication and transcription. While direct evidence for this compound's interaction with DNA or RNA is limited, studies on structurally related compounds provide plausible mechanisms.

For instance, certain tetrahydropyrimidine (B8763341) derivatives have been shown to interact with DNA via the minor groove. nih.gov Other planar, aromatic heterocyclic systems, such as quinazoline (B50416) derivatives, can intercalate between the base pairs of the DNA double helix. nih.gov These interactions can alter the conformation of DNA, interfering with the binding of proteins essential for cellular function.

Furthermore, some small molecules have been identified that can covalently react with RNA. biorxiv.org Given the structural features of this compound and its derivatives, it is conceivable that they could also engage with nucleic acids through either non-covalent interactions or, following metabolic activation, covalent modification.

Table 1: Potential Interactions of Pyrimidine Derivatives with Nucleic Acids

| Interaction Type | Potential Consequence | Example Compound Class |

| Minor Groove Binding | Disruption of DNA-protein interactions | Tetrahydropyrimidines nih.gov |

| Intercalation | Alteration of DNA topology, inhibition of replication and transcription | Quinazolines nih.gov |

| Covalent Modification | Formation of adducts, leading to mutations or cell death | RNA-reactive small molecules biorxiv.org |

Enzymes are critical regulators of cellular processes, making them attractive targets for therapeutic intervention. Competitive inhibitors are molecules that bind to the active site of an enzyme, preventing the substrate from binding and thereby blocking the enzyme's activity.

While specific enzymatic targets for this compound have not been definitively identified in the available literature, the pyrimidine scaffold is a common feature in many enzyme inhibitors. For example, a study on ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate demonstrated its ability to inhibit biotin (B1667282) carboxylase through an atypical competitive mechanism. semanticscholar.org This suggests that derivatives of this compound could be designed to target the active sites of specific enzymes. The structural diversity that can be achieved through modification of the this compound core provides a rich chemical space for the discovery of novel and selective enzyme inhibitors.

Table 2: Principles of Competitive Enzyme Inhibition

| Characteristic | Description |

| Binding Site | Inhibitor binds to the active site of the enzyme. |

| Effect on Vmax | Maximum reaction velocity (Vmax) remains unchanged. |

| Effect on Km | Apparent Michaelis constant (Km) is increased. |

| Overcoming Inhibition | Inhibition can be overcome by increasing the substrate concentration. |

Many anticancer agents exert their effects by interfering with the cell cycle, the process by which cells grow and divide, and by inducing apoptosis, or programmed cell death. A number of heterocyclic compounds have been shown to modulate these fundamental cellular processes.

For example, certain quinoline (B57606) derivatives can induce cell cycle arrest, often in the G2/M phase, preventing cells from entering mitosis. mdpi.com Similarly, some benzofuran (B130515) derivatives have been found to cause cell cycle arrest and promote apoptosis in cancer cells. mdpi.com These effects are often mediated by complex signaling pathways that sense cellular stress or damage and trigger a cascade of events leading to cell death.

Given that the pyrimidine core is a key feature of many anticancer drugs, it is plausible that derivatives of this compound could also exhibit cytotoxic effects through the induction of cell cycle arrest and apoptosis. Further investigation into the effects of these compounds on cell cycle progression and the activation of apoptotic pathways would be a promising avenue for future research.

Table 3: Cellular Processes Targeted by Potential Anticancer Agents

| Process | Description | Potential Outcome |

| Cell Cycle Arrest | Halting the progression of the cell cycle at specific checkpoints (e.g., G2/M). | Inhibition of cell proliferation. mdpi.commdpi.com |

| Apoptosis | Activation of programmed cell death pathways. | Elimination of damaged or cancerous cells. |

Computational and Molecular Modeling Studies in Drug Design

In modern drug discovery, computational and molecular modeling studies are indispensable tools for the rational design and optimization of lead compounds. For derivatives of this compound, these in silico methods provide profound insights into their potential therapeutic applications by predicting how they might interact with biological targets at a molecular level. These studies help to prioritize synthetic efforts, reduce costs, and accelerate the development of new drug candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or nucleic acid. This method is crucial for understanding the structure-activity relationships (SAR) of novel compounds. For derivatives synthesized from the this compound scaffold, docking studies are employed to elucidate their binding modes within the active sites of various enzymes, such as kinases, which are significant targets in cancer therapy.

For instance, studies on various pyrimidine derivatives have successfully used molecular docking to predict their interactions with target proteins. Docking simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. These interactions are critical for the compound's inhibitory activity. The binding energy values derived from these simulations provide a quantitative prediction of the affinity of the compound for its target. rsc.org For example, in the development of kinase inhibitors, docking studies can help explain why certain substitutions on the pyrimidine ring lead to enhanced potency. rsc.org

The general process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and a 3D model of the ligand (the pyrimidine derivative). The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each to identify the most stable complex.

Table 1: Representative Protein Targets for Pyrimidine Derivatives in Docking Studies

| Target Protein Family | Specific Example | Therapeutic Area |

| Kinases | Cyclin-Dependent Kinase 4 (CDK4) acs.org | Oncology |

| Kinases | PIM-1 Kinase rsc.org | Oncology |

| Kinases | Extracellular signal-regulated kinase (ERK1/2) nih.gov | Oncology |

| Enzymes | Enoyl-CoA hydratase researchgate.net | Infectious Diseases |

| Nucleic Acids | DNA nih.gov | Oncology |

This table is illustrative and based on studies of various pyrimidine derivatives, indicating potential targets for compounds derived from this compound.

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. nih.gov These methods can be used to calculate a variety of molecular properties for this compound and its derivatives, providing insights that are complementary to molecular docking.

Key applications include the calculation of:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy gap between them indicates the chemical stability of the molecule. These calculations can help in understanding the potential for intramolecular charge transfer, a property that can be relevant for the compound's biological activity. rsc.org

Electrostatic Potential Maps: These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will interact with its biological target, for example, in forming hydrogen bonds or other electrostatic interactions.

Conformational Analysis: Quantum chemical methods can accurately predict the most stable three-dimensional structure (conformation) of a molecule by calculating the relative energies of different spatial arrangements of its atoms. nih.gov This is critical for ensuring that the conformation used in docking studies is the most energetically favorable one.

NMR Chemical Shift Prediction: These calculations can predict the Nuclear Magnetic Resonance (NMR) spectra of a molecule, which can aid in its structural characterization and confirmation of synthesis. nih.gov

These computational approaches provide a powerful framework for designing novel derivatives of this compound with improved pharmacological profiles.

Preclinical Research and Case Studies

Following computational design and synthesis, derivatives of this compound undergo rigorous preclinical evaluation to assess their therapeutic potential and biological effects. This stage involves a series of in vitro and in vivo experiments designed to establish a compound's efficacy and mechanism of action before it can be considered for clinical trials. The versatility of the pyrimidine scaffold allows for its use in developing inhibitors for a range of targets. thieme.deresearchgate.net

Preclinical research on pyrimidine derivatives often focuses on their application as kinase inhibitors for the treatment of cancer. mdpi.com For example, novel (thiophen-3-yl)aminopyrimidine derivatives have been identified as potent ERK1/2 inhibitors. nih.gov The preclinical assessment of these compounds demonstrated significant antitumor efficacy in both cell-based (in vitro) assays and animal (in vivo) models of triple-negative breast cancer and colorectal cancer. nih.gov Such studies typically involve treating various cancer cell lines with the compound to determine its effect on cell viability, proliferation, and apoptosis (programmed cell death).

Another area of investigation is in the field of infectious diseases. A notable preclinical candidate for visceral leishmaniasis, GSK3186899, was developed from a series of compounds that included a substituted chloro-methoxypyrimidine scaffold. acs.org This highlights the broad applicability of this chemical class beyond oncology.

The results from these preclinical studies are critical. For instance, the half-maximal inhibitory concentration (IC₅₀) is a key metric determined from in vitro assays, indicating the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Examples of Preclinical Findings for Pyrimidine-Based Compounds

| Compound Class | Target/Disease | Key In Vitro Findings | Key In Vivo Findings | Reference |